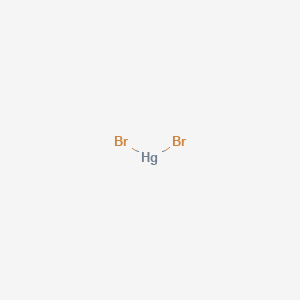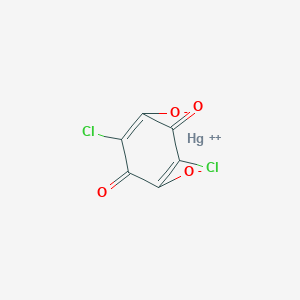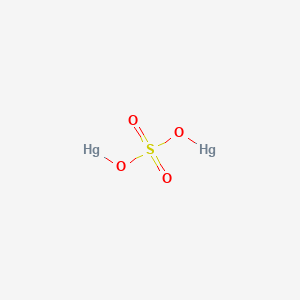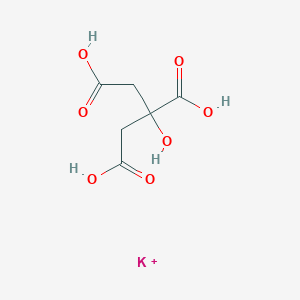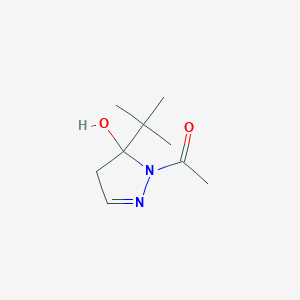
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone, also known as TBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science. TBE is a pyrazole derivative that possesses unique structural features, making it an ideal candidate for various research studies.
Mechanism Of Action
The mechanism of action of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone is not fully understood. However, it has been suggested that 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions, including arthritis and osteoarthritis. 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has also been found to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. In addition, 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been found to possess potent herbicidal activity against various weeds, making it a potential candidate for use as a herbicide.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone in lab experiments include its ease of synthesis, low toxicity, and potent pharmacological activity. However, the limitations of using 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone in lab experiments include its limited solubility in water, which can make it difficult to formulate for oral administration, and its potential side effects, which require further investigation.
Future Directions
For research on 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone include further investigation of its pharmacological activity and mechanism of action, optimization of its synthesis method, and development of novel formulations for oral administration. In addition, further studies are needed to evaluate the potential side effects of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone and to develop strategies to mitigate them. Finally, the potential applications of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone in material science, such as its use as a corrosion inhibitor, require further investigation.
Synthesis Methods
The synthesis of 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone involves the reaction of tert-butyl acetoacetate with hydrazine hydrate and subsequent oxidation of the resulting pyrazoline intermediate with hydrogen peroxide. The reaction yields 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone as a white crystalline solid with a melting point of 110-112°C. The synthesis method is straightforward and can be easily scaled up for industrial production.
Scientific Research Applications
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been found to possess anti-inflammatory and analgesic properties. It has also been shown to exhibit antitumor activity in various cancer cell lines. In the field of agriculture, 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has been found to possess potent herbicidal activity against various weeds. 1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone has also been studied for its potential application as a corrosion inhibitor for metal surfaces.
properties
CAS RN |
137882-69-0 |
|---|---|
Product Name |
1-(5-Tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone |
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-(5-tert-butyl-5-hydroxy-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H16N2O2/c1-7(12)11-9(13,5-6-10-11)8(2,3)4/h6,13H,5H2,1-4H3 |
InChI Key |
SHLYKLGKDIDKNT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC=N1)(C(C)(C)C)O |
Canonical SMILES |
CC(=O)N1C(CC=N1)(C(C)(C)C)O |
synonyms |
1H-Pyrazol-5-ol, 1-acetyl-5-(1,1-dimethylethyl)-4,5-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



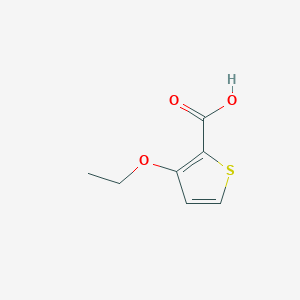
![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)
